Cas no 2228424-53-9 (tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate)

Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a 2,5-difluoro-4-methylphenyl moiety contributes to its utility in constructing complex molecules with tailored electronic and steric properties. This compound is particularly valuable in peptide coupling and medicinal chemistry applications, where controlled amine reactivity is required. Its well-defined purity and consistent performance make it a reliable building block for the development of novel bioactive compounds.
tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate structure
2228424-53-9 structure
Product Name:tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate
CAS No:2228424-53-9
MF:C15H22F2N2O2
MW:300.344191074371
CID:6141689
PubChem ID:165827053
Update Time:2025-05-21

tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate
    • EN300-1903914
    • 2228424-53-9
    • tert-butyl N-[3-amino-2-(2,5-difluoro-4-methylphenyl)propyl]carbamate
    • Inchi: 1S/C15H22F2N2O2/c1-9-5-13(17)11(6-12(9)16)10(7-18)8-19-14(20)21-15(2,3)4/h5-6,10H,7-8,18H2,1-4H3,(H,19,20)
    • InChI Key: YLRWAZCHPMNZHP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C(=CC=1C(CN)CNC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 300.16493427g/mol
  • Monoisotopic Mass: 300.16493427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.4Ų

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tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate Related Literature

Additional information on tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate

Introduction to Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate (CAS No. 2228424-53-9)

Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2228424-53-9, is a derivative of carbamate and features a complex aromatic structure that includes a tert-butyl group and a 2,5-difluoro-4-methylphenyl moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate consists of a central carbamate linkage connecting a tert-butyl group to a propyl chain that terminates in an amino group. The aromatic ring is substituted with fluorine atoms at the 2 and 5 positions, and a methyl group at the 4 position. This specific arrangement of atoms and functional groups contributes to the compound's reactivity and potential applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that leverage fluorinated aromatic compounds. The fluorine atoms in Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate can influence the metabolic stability, binding affinity, and overall pharmacological activity of molecules derived from it. This has led to its exploration as a building block in the synthesis of potential drug candidates targeting various therapeutic areas.

One of the most compelling aspects of this compound is its utility as an intermediate in the synthesis of more complex molecules. The amino group at the end of the propyl chain provides a site for further functionalization, allowing chemists to attach other pharmacophores or modify existing ones. This flexibility makes Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate a versatile tool in drug discovery pipelines.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance drug-like properties such as lipophilicity, solubility, and metabolic stability. The incorporation of fluorine atoms can also improve the binding affinity of drug candidates to their target proteins. For instance, fluorinated phenols have been shown to exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation. These properties make Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate a promising candidate for further investigation.

The tert-butyl group attached to the carbamate moiety adds another layer of complexity to this compound. Tert-butyl groups are known for their ability to stabilize positive charges and enhance lipophilicity, which can be beneficial in designing molecules with improved pharmacokinetic profiles. Additionally, the presence of multiple substituents on the aromatic ring allows for fine-tuning of electronic properties, which can influence interactions with biological targets.

In the context of current research trends, there is increasing evidence suggesting that fluorinated aromatic compounds play a crucial role in developing next-generation therapeutics. These compounds have been successfully incorporated into drugs targeting cancer, infectious diseases, and neurological disorders. The unique structural features of Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate position it as a key intermediate in this ongoing effort.

The synthesis of Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to construct the complex framework efficiently. The use of these techniques underscores the compound's importance in modern synthetic chemistry.

From a practical standpoint, the availability of high-quality starting materials like Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate is essential for researchers aiming to develop novel therapeutics. Its role as an intermediate ensures that scientists can focus on downstream modifications without having to worry about initial structural construction. This streamlining process accelerates drug discovery efforts significantly.

The potential applications of this compound extend beyond academic research into industrial settings as well. Pharmaceutical companies often invest heavily in developing libraries of intermediates like Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate to support their drug development programs. These libraries serve as valuable resources for generating new lead compounds with optimized pharmacological profiles.

In conclusion, Tert-butyl N-3-amino-2-(2,5-difluoro-4-methylphenyl)propylcarbamate (CAS No. 2228424-53-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists working on next-generation therapeutics. As research continues to uncover new applications for fluorinated aromatic compounds, this intermediate will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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